Product packaging for 2-Fluoro-5-hydroxybenzamide(Cat. No.:)

2-Fluoro-5-hydroxybenzamide

Cat. No.: B1508415
M. Wt: 155.13 g/mol
InChI Key: ZIFWWXHVEGTPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-hydroxybenzamide ( 951122-32-0) is a synthetic benzoic acid derivative with a molecular formula of C7H6FNO2 and a molecular weight of 155.13 g/mol . As a fluorinated hydroxybenzamide, it belongs to a class of compounds that serve as important building blocks in medicinal chemistry and pharmaceutical research. Fluorine incorporation is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity . Structurally related salicylamide and benzamide analogues have demonstrated significant research value in virology. For instance, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV), suppressing both viral replication and RSV-induced inflammatory responses . Furthermore, fluorinated benzamide scaffolds are the subject of ongoing research, including structural and supramolecular studies on isomers like fluoro-N-(2-hydroxyphenyl)benzamide to understand how the halogen atom's position influences molecular interactions and crystal packing, which is crucial for material and cocrystal engineering . Researchers utilize this compound strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2 B1508415 2-Fluoro-5-hydroxybenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

2-fluoro-5-hydroxybenzamide

InChI

InChI=1S/C7H6FNO2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H,(H2,9,11)

InChI Key

ZIFWWXHVEGTPRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)N)F

Origin of Product

United States

Contextualization Within Fluorinated Aromatic Compounds Research

The incorporation of fluorine into aromatic compounds is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. smolecule.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing their size, as the van der Waals radius of fluorine is similar to that of a hydrogen atom. smolecule.com

The strategic placement of fluorine on an aromatic ring can lead to several beneficial modifications:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug. chemicalbook.com

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, affecting its pKa and dipole moment. smolecule.com This can lead to more favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with target proteins, thereby enhancing binding affinity and potency. smolecule.com

Membrane Permeation: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. chemicalbook.com

In the context of 2-Fluoro-5-hydroxybenzamide, the ortho-fluoro substituent is positioned to exert a strong inductive electron-withdrawing effect, which can influence the acidity of the neighboring hydroxyl group and the conformation of the amide bond. This strategic fluorination is a key feature that researchers leverage when designing new bioactive molecules. chemsrc.com The study of fluorinated aromatics is a major focus in the development of pharmaceuticals, agrochemicals, and advanced materials, with applications ranging from anticancer agents to organic light-emitting diodes (OLEDs). nih.gov

Significance of the Benzamide Moiety in Chemical Biology and Medicinal Chemistry

The benzamide (B126) moiety is a privileged scaffold in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved drugs. nih.govchemshuttle.com This structural unit is a versatile building block that can engage in crucial hydrogen bonding interactions with biological targets through its amide N-H and carbonyl oxygen atoms. nih.gov

The significance of the benzamide group stems from its role in numerous classes of therapeutic agents:

Enzyme Inhibitors: Benzamide derivatives are prominent as inhibitors of various enzymes. They are particularly notable as histone deacetylase (HDAC) inhibitors, a class of anticancer agents. cymitquimica.com Additionally, they have been developed as inhibitors for other key enzymes like poly(ADP-ribose) polymerase (PARP), soluble epoxide hydrolase (sEH), and various kinases. sigmaaldrich.com

Antimicrobial Agents: The benzamide structure is a core component of certain antimicrobial compounds. Researchers have explored its efficacy against bacteria, fungi, and protozoan parasites like Plasmodium falciparum. chemshuttle.com

Central Nervous System (CNS) Agents: The ability of some benzamide derivatives to cross the blood-brain barrier has led to their development as antipsychotics, antiemetics, and agents targeting CNS receptors. nih.gov

The amide bond's planarity and ability to act as both a hydrogen bond donor and acceptor make it an ideal anchor for binding to the active sites of enzymes and receptors. chemshuttle.com The phenyl ring provides a platform for further functionalization, allowing chemists to fine-tune the steric and electronic properties of the molecule to achieve desired potency and selectivity. chemshuttle.comaksci.com The presence of this moiety in 2-Fluoro-5-hydroxybenzamide provides a strong foundation for its investigation as a potential therapeutic agent.

Overview of Research Trajectories for 2 Fluoro 5 Hydroxybenzamide Analogs

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of this compound reveals several key disconnections. The most straightforward approach involves the formation of the amide bond from a corresponding carboxylic acid or its activated derivative. This leads to the primary precursor, 2-fluoro-5-hydroxybenzoic acid.

Further disconnection of 2-fluoro-5-hydroxybenzoic acid suggests two main pathways:

Pathway A: Hydroxylation. This route starts from a 2-fluorobenzoic acid derivative and introduces the hydroxyl group at the 5-position.

Pathway B: Fluorination. This strategy begins with a 5-hydroxybenzoic acid derivative and incorporates the fluorine atom at the 2-position.

An alternative disconnection involves the simultaneous or sequential construction of the aromatic ring with the desired substitution pattern, although this is generally a more complex approach. The choice of strategy often depends on the availability and reactivity of starting materials, as well as the desired regioselectivity.

Classical and Modern Synthetic Routes

The synthesis of this compound and its derivatives leverages a variety of classical and modern organic reactions.

Amidation Reactions and Conditions

The final step in many synthetic sequences towards this compound is the amidation of 2-fluoro-5-hydroxybenzoic acid. This transformation can be achieved using standard amide bond-forming reagents. For instance, the use of coupling agents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) facilitates the reaction between the carboxylic acid and an amine. ossila.com

Reagent/CatalystConditionsProductYield
HATU, AmineSolution PhaseAmide Derivative-

Data table based on general amidation principles and specific examples for related compounds. ossila.com

Hydroxylation Reactions (e.g., Copper-Catalyzed Methods)

The introduction of a hydroxyl group onto an aromatic ring can be challenging. Copper-catalyzed hydroxylation reactions have emerged as a powerful tool for this transformation. acs.orgresearchgate.net These methods often utilize a directing group to achieve high regioselectivity. For instance, the amide group itself can direct ortho-hydroxylation. researchgate.net While direct hydroxylation of 2-fluorobenzamide (B1203369) at the 5-position is not explicitly detailed, the principles of copper-catalyzed C-H hydroxylation are well-established for various benzamides. researchgate.netacs.org The reaction typically involves a copper catalyst, a base, and an oxygen source. acs.orgresearchgate.net

A known synthesis of 2-fluoro-5-hydroxybenzoic acid, a direct precursor, involves a copper-catalyzed Ullmann-type transformation. chemicalbook.com This method utilizes 5-bromo-2-fluorobenzoic acid as a starting material. chemicalbook.com

Starting MaterialCatalyst/ReagentsConditionsProductYield
5-Bromo-2-fluorobenzoic acidCuBr2, (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane, Na2CO3Water, Reflux2-Fluoro-5-hydroxybenzoic acid87%

Data table based on a reported synthesis of 2-fluoro-5-hydroxybenzoic acid. chemicalbook.com

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing a fluorine atom onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. rsc.org In the context of synthesizing derivatives, ortho-fluorobenzamides can undergo SNAr where the fluorine acts as a leaving group. nih.govacs.org For the synthesis of this compound itself, SNAr is more relevant for the synthesis of precursors. For example, the synthesis of a 2-fluorobenzamide derivative can start from a difluorinated precursor, where one fluorine atom is selectively replaced by a nucleophile.

A transition-metal-free SNAr reaction of ortho-fluorobenzamides with amides, promoted by cesium carbonate, has been developed for the synthesis of quinazolin-4-ones. nih.govacs.org This highlights the reactivity of the ortho-fluoro group in benzamides towards nucleophilic attack.

Directed Ortho-Metalation and Related Approaches

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. uwindsor.cauwindsor.ca The amide group is an effective directing group, facilitating deprotonation at the ortho position with a strong base, typically an organolithium reagent. uwindsor.ca The resulting lithiated species can then react with an electrophile.

While direct fluorination of a lithiated benzamide at the ortho position has been noted as challenging in older literature, modern fluorinating agents may offer a viable route. uwindsor.ca More commonly, DoM is used to introduce other functional groups that can then be converted to the desired substituent. For example, a silyl (B83357) group can be introduced and later transformed. acs.org The presence of a fluorine atom on the ring can influence the regioselectivity of the metalation. acs.org

Precursor Synthesis and Transformations

The synthesis of this compound relies on the availability of suitably functionalized precursors. A key precursor is 2-fluoro-5-hydroxybenzoic acid. chemicalbook.comcymitquimica.com The synthesis of this acid has been achieved from 5-bromo-2-fluorobenzoic acid via a copper-catalyzed hydroxylation. chemicalbook.com

Another important precursor is 2-fluorobenzamide, which can be hydroxylated. The synthesis of substituted 2-fluorobenzamides can be achieved from 1,2,3-benzotriazinones through denitrogenative fluorination. researchgate.net

The synthesis of fluorinated hydroxybenzoic acids can also be approached by fluorination of a hydroxybenzoate precursor. For example, 4-amino-5-fluoro-2-hydroxybenzoic acid has been synthesized by the fluorination of methyl 4-acetamido-2-hydroxybenzoate using Selectfluor, followed by hydrolysis. nih.gov

Synthesis of Halogenated Benzoic Acid Intermediates

The strategic placement of halogen atoms on the benzoic acid scaffold is crucial for subsequent functionalization. A key intermediate, 2-fluoro-5-hydroxybenzoic acid, can be synthesized from 5-bromo-2-fluorobenzoic acid. chemicalbook.com This transformation is an example of a nucleophilic aromatic substitution where the bromine atom is displaced by a hydroxyl group.

One documented method involves the reaction of 5-bromo-2-fluorobenzoic acid with sodium carbonate in water under reflux. chemicalbook.com The reaction is facilitated by a copper(II) bromide catalyst in the presence of a diamine ligand. chemicalbook.com This Ullmann-type reaction provides a direct route to the desired hydroxy-substituted benzoic acid.

The synthesis of halogenated benzoic acid derivatives, in general, can be challenging due to the directing effects of the existing substituents on the aromatic ring. For instance, in the bromination of 3-fluorobenzoic acid, the carboxylic acid group acts as a meta-director, while the fluorine atom is an ortho-, para-director. Careful control of reaction conditions, such as temperature and the choice of brominating agent and catalyst (e.g., Br₂ with FeBr₃ in H₂SO₄), is necessary to achieve the desired regioselectivity. scirp.org

Here is an interactive data table summarizing the synthesis of a key intermediate:

Starting MaterialReagents and ConditionsProductYieldReference
5-Bromo-2-fluorobenzoic acid1. Na₂CO₃, H₂O, reflux2. CuBr₂, (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane, reflux2-Fluoro-5-hydroxybenzoic acid87% publish.csiro.au

Reduction and Oxidation Reactions of Intermediates

Reduction and oxidation reactions are fundamental in modifying intermediates for the synthesis of this compound. A common strategy involves the reduction of a nitro group to an amine, which can then be further functionalized. For example, the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid is a well-established industrial process. patsnap.com This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). patsnap.com Rhodium complexes have also been shown to effectively catalyze the selective reduction of the nitro group in 4-nitrobenzoic acid to an amino group. researchgate.net In the context of this compound synthesis, a plausible route could involve the reduction of a nitrated fluorobenzoic acid precursor. For instance, a strain of Pseudomonas fluorescens has been shown to metabolize p-nitrobenzoic acid to p-aminobenzoic acid. cdnsciencepub.com

Oxidation reactions are also employed, primarily for the conversion of methyl groups to carboxylic acids. The oxidation of methyl-substituted benzoic acids, such as p-toluic acid, to the corresponding dicarboxylic acids can be achieved through aerial oxidation at elevated temperatures. publish.csiro.auwikipedia.org More controlled oxidation of a methyl group on a fluorotoluene derivative could yield a fluorobenzoic acid intermediate. For example, the oxidation of p-xylene (B151628) is a key step in the production of terephthalic acid, with p-toluic acid as an intermediate. wikipedia.org Environmentally friendly methods, such as the ozonation of 4-nitrotoluene (B166481) in the presence of a cobalt bromide catalyst, have been developed for the synthesis of 4-nitrobenzoic acid. zsmu.edu.ua

Derivatization Strategies for Structural Modification

Once the core this compound structure is obtained, various derivatization strategies can be employed to modify its properties. These include alkylation, arylation, acylation, silylation, and glycosylation.

Alkylation and Arylation Techniques

Alkylation of the hydroxyl group in this compound or its precursors can be achieved using alkyl halides in the presence of a base. For example, 5-fluoro-2-hydroxybenzoic acid can be alkylated with iso-pentyl bromide using potassium carbonate as the base. vulcanchem.com A similar alkylation of 2,6-difluoro-3-hydroxybenzoic acid with 3-bromobenzyl bromide has been reported using sodium iodide and potassium carbonate. rsc.org Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds on aromatic rings, can also be employed, though it is more commonly used for introducing alkyl groups to the aromatic ring itself. rsc.org

Arylation, the introduction of an aryl group, is often accomplished through cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for this purpose, reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.orgrsc.org This method could be used to attach an aryl group to a halogenated derivative of this compound.

Acylation and Silylation for Functionalization

Acylation of this compound can occur at the hydroxyl group or the amide nitrogen. The hydroxyl group can be acylated using an acyl chloride or anhydride. The synthesis of N-benzoyl-2-hydroxybenzamides involves the acylation of a hydroxybenzamide. acs.org For instance, 5-(2-bromoacetyl)-2-hydroxybenzamide is an example of an acylated hydroxybenzamide derivative. cymitquimica.com

Silylation involves the introduction of a silyl group, often to protect a hydroxyl group or to activate a position for further reaction. The silylation of benzamide derivatives has been reported, for instance, in the iron-catalyzed para-selective C-H silylation of benzamides with chlorosilanes. rsc.org The use of silylated aromatic diamines has been shown to enhance reactivity in polycondensation reactions for the synthesis of aramids. researchgate.net Ruthenium-catalyzed C-H silylation of arylboronates provides a route to access arynes from silylated precursors. acs.org

Glycosylation and Other Conjugation Methods

Glycosylation, the attachment of a sugar moiety, is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a compound. The hydroxyl group of this compound is a prime site for glycosylation. General methods for the glycosylation of serine/threonine residues, which also contain hydroxyl groups, can be adapted for this purpose. acs.org The use of glycosyl ortho-alkynylbenzoates as donors in gold(I)-catalyzed glycosidation reactions is a modern and versatile method. scispace.com Fluorine-directed glycosylation, where the presence of a fluorine atom influences the stereochemical outcome of the glycosidic bond formation, is another relevant technique. scispace.com Besides glycosylation, other conjugation methods can be employed. For example, the hydroxyl group can be used for Schiff base formation through condensation with aldehydes. vulcanchem.com

Regioselective Synthesis of Substituted Analogs

The regioselective synthesis of substituted analogs of this compound is a nuanced process, governed by the directing effects of the existing fluorine and hydroxyl groups on the aromatic ring. The fluorine atom acts as an electron-withdrawing group, directing electrophilic substitution to the meta/para positions, while the hydroxyl group is an electron-donating group, directing ortho/para. The interplay of these competing effects presents challenges in achieving high regioselectivity. Researchers employ various strategies, including the use of specific catalysts and directing groups, to control the position of incoming substituents.

One effective method involves the copper-catalyzed synthesis of N-substituted derivatives. For instance, N-Benzyl-5-fluoro-2-hydroxybenzamide has been synthesized from a 2-chlorobenzamide (B146235) precursor in the presence of a copper iodide catalyst. researchgate.net This approach demonstrates the introduction of a substituent on the amide nitrogen, a common strategy in creating analogs. researchgate.net

Another key strategy is the selective introduction of substituents onto the aromatic ring. The synthesis of 4-Amino-5-fluoro-2-hydroxybenzoic acid, a precursor to the corresponding benzamide, is achieved through the sequential fluorination of methyl 4-acetamido-2-hydroxybenzoate using an electrophilic fluorinating agent like Selectfluor. nih.gov This highlights a method where an existing amino (protected as acetamido) group directs the regioselective introduction of the fluorine atom. The choice of fluorinating agent and the structure of the substrate are critical factors influencing the regioselectivity of such reactions. numberanalytics.com

Furthermore, condensation reactions are utilized to build more complex analogs. For example, 2,6-difluoro-3-hydroxy-benzamide can be condensed with other molecules to create elaborate structures, indicating a pathway for creating a variety of substituted derivatives. researchgate.net Computational analysis, such as density functional theory (DFT), is sometimes used to predict reactive sites and optimize reaction conditions for better regioselectivity, especially when dealing with the competing directing effects of multiple substituents. smolecule.combeilstein-journals.org

Table 1: Examples of Regioselective Synthesis of this compound Analogs and Precursors

Target Compound/PrecursorStarting MaterialKey Reagents/CatalystSynthetic ApproachRef
N-Benzyl-5-fluoro-2-hydroxybenzamide2-Chloro-5-fluorobenzoyl chloride & BenzylamineCuI / 1,10-phenanthroline (B135089), KOHCopper-catalyzed hydroxylation of in-situ formed 2-chlorobenzamide researchgate.net
4-Amino-5-fluoro-2-hydroxybenzoic acid (Fluoro-PAS)Methyl 4-acetamido-2-hydroxybenzoateSelectfluorSequential electrophilic fluorination followed by hydrolysis nih.gov
2-Fluoro-5-hydroxybenzoic acid5-Bromo-2-fluorobenzoic acidCuBr₂, (R,R)-N,N'-dimethyl-1,2-diaminocyclohexaneUllmann transformation chemicalbook.com
Substituted Benzodioxane-benzamides2,6-Difluoro-3-hydroxy-benzamideCatechol derivativeCondensation reaction researchgate.net

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. This involves the systematic variation of parameters such as catalyst systems, reagents, temperature, and reaction time.

A notable example is the copper-catalyzed hydroxylation of 2-chlorobenzamides to produce 2-hydroxybenzamides, a reaction applicable to the synthesis of 5-fluoro-substituted analogs. researchgate.net The optimization of this reaction for a model substrate, 2-chlorobenzoyl chloride, demonstrates a methodical approach to improving yield. Researchers found that using a combination of 10 mol% copper iodide (CuI) with 1,10-phenanthroline as a ligand and 8 equivalents of potassium hydroxide (B78521) (KOH) as the base in water at 100 °C gave a 96% yield in 10 hours. researchgate.netresearchgate.net Increasing the catalyst loading to 25 mol% reduced the required reaction time to just 1 hour while maintaining a high yield of 97%. researchgate.netresearchgate.net This illustrates a trade-off between catalyst amount and reaction time to achieve optimal efficiency.

The synthesis of precursors is also subject to optimization. In the Ullmann transformation to produce 2-fluoro-5-hydroxybenzoic acid from 5-bromo-2-fluorobenzoic acid, the reaction is refluxed overnight with a copper(II) bromide catalyst and a diamine ligand to achieve a high yield of 87%. chemicalbook.com

For fluorination steps, reaction conditions are carefully controlled to ensure high yields. Electrophilic fluorination using reagents like Selectfluor can achieve yields of up to 95% under mild, metal-free conditions with short reaction times. The hydrolysis step to deprotect functional groups or convert esters to acids is also optimized. For example, the hydrolysis of an intermediate to yield 4-Amino-5-fluoro-2-hydroxybenzoic acid was achieved in 82% yield by heating at reflux for 2 hours in a 20% aqueous sodium hydroxide solution. nih.gov

Table 2: Optimization of Copper-Catalyzed Hydroxylation for a 2-Chlorobenzamide Substrate

EntryCuI/Ligand (mol%)Base (equivalents)Time (h)Conversion (%)Yield (%)Ref
110K₂CO₃ (10)148680 researchgate.net
210Na₂CO₃ (10)147466 researchgate.net
310NaOH (8)1010095 researchgate.net
410KOH (8)1010096 researchgate.net
515KOH (8)710094 researchgate.net
625KOH (8)110097 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete structural map of this compound can be constructed.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons in a molecule. For this compound, the aromatic region is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The amide (-CONH₂) and hydroxyl (-OH) groups will also produce signals.

The protons on the aromatic ring (H-3, H-4, and H-6) will exhibit splitting patterns (multiplicity) due to coupling with the adjacent fluorine atom and neighboring protons. The hydroxyl and amide protons are typically observed as broad singlets and their chemical shifts can be concentration and solvent dependent. In a patent describing the synthesis of the precursor, 2-fluoro-5-hydroxybenzoic acid, the following ¹H NMR data was reported in DMSO-d₆: δ 7.18 (dd, J = 6.0, 3.2Hz, 1H), 7.09 (dd, J= 10.5, 8.9 Hz, 1H), 6.98-6.93 (m, 1H). chemicalbook.com The conversion of the carboxylic acid to a primary amide is expected to cause slight shifts in the positions of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-3 ~7.1-7.3 Doublet of doublets (dd) J(H3-H4), J(H3-F)
H-4 ~7.0-7.2 Doublet of doublets (dd) J(H4-H3), J(H4-F)
H-6 ~6.9-7.1 Doublet of doublets (dd) J(H6-H4), J(H6-F)
-OH Variable (e.g., ~9.0-10.0) Broad singlet (br s) N/A

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., hybridization, attached electronegative atoms). The spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shifts are spread over a wider range than in ¹H NMR, making peak overlap less common. chemicalbook.com

The carbon atoms in this compound will have distinct chemical shifts influenced by the attached functional groups. The carbon bearing the fluorine atom (C-2) will show a large C-F coupling constant. The carbonyl carbon (C=O) of the amide group is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 ~120-125
C-2 ~152-156 (d, ¹JCF ≈ 240-250 Hz)
C-3 ~115-120 (d, ²JCF ≈ 20-25 Hz)
C-4 ~118-123 (d, ³JCF ≈ 5-10 Hz)
C-5 ~150-154
C-6 ~117-122 (d, ⁴JCF ≈ 1-5 Hz)

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, providing valuable structural information. For aromatic fluorides, the chemical shift typically appears in a range of -110 to -180 ppm. sigmaaldrich.com The fluorine signal for this compound is expected to be a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-4).

Table 3: Predicted ¹⁹F NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-3 and H-4), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate directly bonded carbon and proton atoms. bldpharm.com An HSQC spectrum would show a cross-peak connecting the signal of each aromatic proton (H-3, H-4, H-6) on the ¹H axis to its corresponding carbon (C-3, C-4, C-6) on the ¹³C axis, allowing for unambiguous assignment of these carbons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental composition. The theoretical exact mass for this compound (C₇H₆FNO₂) can be calculated and compared to the experimental value obtained from HRMS to confirm the molecular formula.

Table 4: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass [M+H]⁺

The analysis of fragmentation patterns in the mass spectrum can further corroborate the structure. Common fragmentation pathways for benzamides include the loss of the amide group (as NH₂) and cleavage of the aromatic ring. For this compound, characteristic fragments would likely correspond to the loss of NH₃, CO, and potentially HCN.

Fragmentation Pathways and Isotopic Patterns

Mass spectrometry provides critical information regarding the molecular weight and fragmentation behavior of this compound. In electron ionization (EI) mass spectrometry, the molecule undergoes characteristic fragmentation, offering insights into its structural components. nih.gov Aromatic compounds typically exhibit strong molecular ion peaks due to their stable structures. libretexts.org

The fragmentation of benzamides can be complex. Primary amides may undergo a McLafferty rearrangement. libretexts.org For substituted benzamides, fragmentation is influenced by the nature and position of the substituents on the aromatic ring. The presence of hydroxyl and fluoro groups on the benzamide ring will direct the fragmentation pathways. Common fragmentation patterns for similar aromatic compounds involve the loss of small neutral molecules or radicals. lifesciencesite.com For instance, the loss of fragments with mass units of 19 (F) or 20 (HF) is characteristic of fluorinated compounds. whitman.edu

The isotopic pattern in the mass spectrum is primarily influenced by the natural abundance of isotopes of the constituent elements. youtube.com For this compound (C₇H₆FNO₂), the most significant contribution to the M+1 peak comes from the ¹³C isotope, which has a natural abundance of approximately 1.1%. chromatographyonline.comsavemyexams.com The presence of one nitrogen atom (¹⁵N, 0.37% abundance) and one oxygen atom (¹⁷O, 0.04% abundance) also contributes to the M+1 peak, while ¹⁸O (0.20% abundance) contributes to the M+2 peak. chromatographyonline.com The fluorine atom is monoisotopic (¹⁹F), so it does not contribute to isotopic peaks. chromatographyonline.com The precise calculation of the isotopic cluster provides a high degree of confidence in the elemental composition of the molecular ion. nih.gov

A hypothetical fragmentation pattern for this compound could involve the initial loss of the amide group (-CONH₂) or hydroxyl group (-OH). Subsequent fragmentation could involve the cleavage of the aromatic ring.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Notes
[M]⁺C₇H₆FNO₂⁺155Molecular Ion
[M-NH₂]⁺C₇H₅FO₂⁺139Loss of amino radical
[M-OH]⁺C₇H₅FNO⁺138Loss of hydroxyl radical
[M-CONH₂]⁺C₆H₄FO⁺111Loss of benzamide group
[C₆H₄F]⁺C₆H₄F⁺95Fluorophenyl cation

This table is predictive and based on general fragmentation principles of similar compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the structural arrangement of molecules. up.ac.zarenishaw.com While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy detects the inelastic scattering of light resulting from changes in molecular polarizability. up.ac.zautoronto.ca

The vibrational spectrum of this compound is characterized by the distinct vibrational modes of its functional groups: the amide (-CONH₂), hydroxyl (-OH), and fluoro (-F) groups, as well as the benzene ring.

Amide Group Vibrations:

N-H Stretching: Primary amides typically show two N-H stretching bands in the region of 3400-3100 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch.

C=O Stretching (Amide I band): This is a very strong and characteristic absorption, usually found in the range of 1680-1630 cm⁻¹. Its position can be influenced by hydrogen bonding. matanginicollege.ac.in

N-H Bending (Amide II band): This band appears around 1640-1590 cm⁻¹.

Hydroxyl Group Vibrations:

O-H Stretching: A broad band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration, with the broadening being a result of hydrogen bonding. matanginicollege.ac.in

O-H Bending: This vibration typically appears in the 1440-1260 cm⁻¹ region.

Aromatic Ring and Fluoro Group Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration is typically a strong band found in the 1250-1020 cm⁻¹ range. researchgate.net

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Amide (-CONH₂)N-H Asymmetric Stretch3370 - 3330IR, Raman
N-H Symmetric Stretch3190 - 3160IR, Raman
C=O Stretch (Amide I)1680 - 1630IR, Raman
N-H Bend (Amide II)1640 - 1590IR, Raman
Hydroxyl (-OH)O-H Stretch3600 - 3200 (broad)IR
O-H Bend1440 - 1260IR
Aromatic RingC-H Stretch> 3000IR, Raman
C=C Stretch1600 - 1450IR, Raman
Fluoro (-F)C-F Stretch1250 - 1020IR

Note: These are general ranges and the exact positions can vary based on the molecular environment and intermolecular interactions.

Hydrogen bonding significantly influences the vibrational spectra of molecules. biophysik.org In this compound, both intramolecular and intermolecular hydrogen bonds are possible. An intramolecular hydrogen bond can form between the hydroxyl group and the carbonyl oxygen of the amide group, creating a stable six-membered ring. nih.gov Intermolecular hydrogen bonds can occur between the amide N-H and the carbonyl oxygen of a neighboring molecule, or involving the hydroxyl group.

The formation of hydrogen bonds leads to a downward shift (redshift) and broadening of the X-H stretching frequency (O-H and N-H). matanginicollege.ac.in The stronger the hydrogen bond, the more significant the shift and broadening. matanginicollege.ac.in The C=O stretching frequency is also sensitive to hydrogen bonding, typically shifting to a lower wavenumber. matanginicollege.ac.in By analyzing the concentration dependence of the IR spectra, one can distinguish between intramolecular and intermolecular hydrogen bonding, as the former is independent of concentration. matanginicollege.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. ijprajournal.com The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. uzh.ch For this compound, the expected electronic transitions are π → π* and n → π*. ijprajournal.com

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems exhibit strong π → π* transitions. uzh.ch

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen of the hydroxyl and carbonyl groups, and the nitrogen of the amide group) to a π* antibonding orbital. uzh.ch These transitions are generally weaker than π → π* transitions. uzh.ch

Table 3: Expected UV-Vis Absorption for this compound

Transition Type Chromophore Expected λ_max Range (nm) Relative Intensity
π → πBenzene Ring, C=O200 - 280High
n → πC=O, -OH, -NH₂280 - 400Low

Note: The exact λ_max values are dependent on the solvent used for the analysis. utoronto.ca

X-ray Crystallography for Solid-State Molecular and Crystal Structures

Table 4: Representative Crystallographic Data for a Hypothetical this compound Crystal

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~15.5
b (Å)~4.7
c (Å)~16.2
β (°)~92.4
Volume (ų)~1189
Z (Molecules per unit cell)4
Dihedral Angle (Ring-Amide)~10-30°
Intramolecular H-bond (O-H···O)Present

This table presents hypothetical data based on similar known structures and is for illustrative purposes only. researchgate.net

Crystal Packing and Intermolecular Interactions

The specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, a detailed analysis of its functional groups—a primary amide, a hydroxyl group, and a fluorine substituent on an aromatic ring—allows for a robust prediction of the intermolecular interactions that govern its crystal packing. The arrangement of molecules in the solid state is dictated by a hierarchy of non-covalent interactions, primarily strong hydrogen bonds, supplemented by weaker contacts.

The primary amide group is a potent hydrogen-bond donor (-NH₂) and acceptor (C=O). In the vast majority of structurally characterized primary benzamides, molecules form centrosymmetric dimers through a pair of N-H···O=C hydrogen bonds, creating a highly stable supramolecular synthon known as an R²₂(8) ring motif. researchgate.netmdpi.com It is anticipated that this compound would adopt this dimeric structure as its primary packing feature.

Furthermore, the hydroxyl (-OH) group is a strong hydrogen-bond donor and can also act as an acceptor. This group introduces the potential for additional, strong O-H···O or O-H···N hydrogen bonds. These interactions would likely link the primary R²₂(8) dimers into more extended one-dimensional chains or two-dimensional sheets, significantly increasing the energetic stability of the crystal lattice. acs.org

Weaker interactions also play a crucial role in stabilizing the three-dimensional crystal structure. These include C-H···O and C-H···F hydrogen bonds, where aromatic C-H groups interact with the carbonyl oxygen or the fluorine atom of neighboring molecules. acs.org While fluorine is generally considered a weak hydrogen-bond acceptor, these interactions are frequently observed in the crystal engineering of fluorinated organic molecules. nih.gov Additionally, π–π stacking interactions between the electron-rich aromatic rings are expected, further contributing to the cohesion of the crystal packing. acs.orgias.ac.in The interplay of these varied strong and weak interactions results in a complex and stable three-dimensional supramolecular architecture. researchgate.net

Table 1: Potential Intermolecular Interactions in the Crystal Lattice of this compound

Interaction Type Donor Acceptor Typical Motif
Hydrogen Bond Amide (N-H) Carbonyl (O=C) R²₂(8) Dimer
Hydrogen Bond Hydroxyl (O-H) Hydroxyl (O) Chain/Sheet
Hydrogen Bond Hydroxyl (O-H) Carbonyl (O=C) Chain/Sheet
Weak Hydrogen Bond Aromatic (C-H) Carbonyl (O=C) 3D Network
Weak Hydrogen Bond Aromatic (C-H) Fluorine (F) 3D Network

Analysis of Intramolecular Hydrogen Bonding Networks

The specific regio-chemistry of the substituents on the benzene ring of this compound creates a favorable environment for the formation of intramolecular hydrogen bonds. These interactions lock the molecule into a more planar and rigid conformation, which has significant implications for its chemical and physical properties. Analysis via computational methods like Density Functional Theory (DFT) is a common approach for characterizing such networks in similar molecules. nih.govias.ac.in

Two primary intramolecular hydrogen bonds are predicted for this compound:

O-H···O=C Interaction: A hydrogen bond is expected to form between the hydrogen atom of the 5-hydroxyl group and the oxygen atom of the adjacent amide carbonyl. This type of interaction is very common in ortho-hydroxy benzamides and related structures, leading to the formation of a stable six-membered pseudo-ring, denoted as an S(6) motif. researchgate.net

N-H···F Interaction: A second intramolecular hydrogen bond can occur between one of the hydrogen atoms of the amide group and the ortho-fluorine atom. This interaction would form a five-membered S(5) pseudo-ring. While fluorine is a weak hydrogen bond acceptor, the proximity enforced by the molecular geometry makes this interaction plausible and has been observed and studied in other ortho-fluorobenzamide derivatives. nih.govscite.ai

Table 2: Predicted Intramolecular Hydrogen Bonds in this compound

Interaction Type Donor Acceptor Atoms Involved (IUPAC Numbering) Pseudo-ring Motif
Hydrogen Bond Hydroxyl Carbonyl O(5)-H ··· O(C=O) S(6)

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements within a compound, thereby verifying its stoichiometric formula. shimadzu.com For this compound, the molecular formula is C₇H₆FNO₂. soton.ac.uk The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent atoms (C, H, F, N, O).

The molecular weight of C₇H₆FNO₂ is 155.13 g/mol . The calculated theoretical percentages provide a benchmark against which experimental results from techniques like combustion analysis would be compared to confirm the purity and identity of a synthesized sample. elementalmicroanalysis.comeurovector.it

**Table 3: Theoretical Elemental Composition of this compound (C₇H₆FNO₂) **

Element Symbol Atomic Weight ( g/mol ) Molar Mass in Compound ( g/mol ) Percentage by Mass (%)
Carbon C 12.011 84.077 54.20%
Hydrogen H 1.008 6.048 3.90%
Fluorine F 18.998 18.998 12.25%
Nitrogen N 14.007 14.007 9.03%
Oxygen O 15.999 31.998 20.63%

| Total | | | 155.128 | 100.00% |

Theoretical and Computational Investigations on 2 Fluoro 5 Hydroxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule from first principles. These methods are crucial for understanding molecular structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For a molecule like 2-fluoro-5-hydroxybenzamide, a common approach would involve using the B3LYP functional with a basis set such as 6-311G(d,p).

Ab Initio Methods (e.g., HF, MP2) for Molecular Geometry and Energy

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on solving the Schrödinger equation without empirical parameters. These methods are frequently used to obtain precise molecular geometries and energies.

For instance, studies on 5-chloro-2-hydroxybenzamide have employed HF and DFT methods with 6-31G** and 6-311++G** basis sets to determine optimized geometries and vibrational frequencies. A similar approach for this compound would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. These calculations would also provide the total electronic energy, which is a measure of the molecule's stability.

Table 1: Representative Theoretical Bond Lengths and Angles for a Benzamide (B126) Derivative (Illustrative)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C=O 1.25 C-C-N 117.0
C-N 1.35 C-N-H 120.0
O-H 0.97 C-C-O 121.0
C-F 1.36 C-C-F 119.0

Note: This table is illustrative and represents typical values for similar structures. Actual calculated values for this compound would require a specific computational study.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are invaluable for interpreting experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. By calculating the isotropic shielding constants for each nucleus and referencing them against a standard like tetramethylsilane (B1202638) (TMS), one can predict the ¹H and ¹³C NMR spectra.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C=O stretching, N-H bending, or C-F stretching. For aromatic fluorine compounds, the C-F stretching vibration is typically expected in the 1270–1100 cm⁻¹ region.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting reactivity, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atom, indicating these are sites susceptible to electrophilic attack. Positive potential (colored blue) would be expected around the amide and hydroxyl hydrogen atoms, highlighting their potential as hydrogen bond donors. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which governs the crystal packing and biological recognition processes.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, rotation around single bonds, such as the C-C bond connecting the phenyl ring to the amide group, can lead to different conformers.

By systematically changing a specific dihedral angle and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the energy barriers between different conformers and identifies the most stable (lowest energy) conformation. Studies on similar 2-substituted benzaldehydes have shown that planar conformers are often the most stable, with the relative orientation of the substituents playing a key role. Such an analysis for this compound would clarify its preferred three-dimensional structure.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO might be distributed over the benzamide backbone. The calculated energy gap would provide insights into the electronic transitions and potential charge transfer within the molecule.

Table 2: Illustrative Frontier Orbital Energies

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: These values are illustrative and based on typical results for similar aromatic compounds. A dedicated DFT calculation is required for this compound.

Biological Activity and Mechanistic Studies of 2 Fluoro 5 Hydroxybenzamide Analogs Preclinical Focus

Enzyme Inhibition and Modulation Mechanisms

Histone Deacetylase (HDAC) Inhibition and Epigenetic Modulation

Analogs of 2-fluoro-5-hydroxybenzamide are subjects of investigation within the class of histone deacetylase (HDAC) inhibitors. The benzamide (B126) group is a key structural feature, acting as a zinc-binding group (ZBG) that is crucial for the inhibitory activity against Class I HDACs, such as HDAC1, HDAC2, and HDAC3. The introduction of a fluorine atom into the chemical structure of benzamide-containing HDAC inhibitors can significantly influence parameters like potency and selectivity towards different HDAC isoforms. elifesciences.org

In some series of 2-substituted benzamides, subtle structural changes dramatically alter the selectivity profile. For instance, the replacement of a 2-methylthio group with a 2-hydroxy group in certain benzamide analogs can convert an HDAC3-selective inhibitor into a compound that potently inhibits HDAC1, HDAC2, and HDAC3 without selectivity. nih.gov The presence of a 6-fluoro substituent on the benzamide ring has been shown in some cases to have minimal impact on potency and selectivity. nih.gov The mechanism of HDAC inhibition by these compounds involves the chelation of the zinc ion within the enzyme's active site, which disrupts its catalytic activity. This leads to an increase in histone acetylation, a key epigenetic mark that relaxes chromatin structure and alters the expression of genes involved in cellular processes like proliferation and survival.

A study on N-hydroxycinnamamide-based HDAC inhibitors, which share structural similarities with benzamides, revealed compounds with dual selectivity for HDAC1/3. elifesciences.org For example, compound 11r from this study demonstrated potent inhibition of HDAC1 and HDAC3 with IC50 values of 11.8 nM and 3.9 nM, respectively. elifesciences.org This highlights the potential for developing highly selective HDAC inhibitors based on the benzamide scaffold.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
11e31.51105.119.81005.6
11r11.8498.13.9308.2
11w28.51001.215.1899.7
11y25.4897.510.2705.4
Data derived from a study on N-hydroxycinnamamide-based HDAC inhibitors. elifesciences.org

Interaction with DNA Synthesis Enzymes (e.g., Thymidylate Synthase)

While direct studies on this compound's interaction with thymidylate synthase (TS) are not prevalent, the inclusion of a fluorine atom is a well-established strategy for designing inhibitors of this key DNA synthesis enzyme. nih.govwikipedia.org Thymidylate synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately triggering cell death. nih.gov

The classic example is 5-fluorouracil (B62378) and its active metabolite, 5-fluoro-2'-deoxyuridylate (FdUMP). nih.govwikipedia.org FdUMP forms a stable covalent ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate. wikipedia.org The fluorine atom at the C5 position of the uracil (B121893) ring is crucial for this inhibition, as it prevents the abstraction of a proton at this position, which is a key step in the normal catalytic cycle. This effectively traps the enzyme in an inactive complex. wikipedia.org This principle of using fluoro-substituted substrate analogs to create potent enzyme inhibitors could potentially be applied to the design of novel inhibitors based on the this compound scaffold, although specific research in this area is required.

Other Enzyme-Ligand Binding Studies

Beyond HDACs, analogs of this compound have been explored as ligands for other enzymes and proteins. For instance, fluorinated benzamide derivatives have been developed as binders for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.gov In one study, the introduction of fluorine atoms into benzamide structures was found to increase their binding affinity for CRBN. nih.gov The fluorine-containing compound 8d in this series showed the highest affinity with an IC50 value of 63 ± 16 μM. nih.gov The incorporation of fluorine can modulate key properties such as lipophilicity and may also influence the ligand's conformation through intramolecular hydrogen bonds, which can reduce the entropic penalty upon binding to the target protein. nih.gov

Ligand-Receptor Interactions and Binding Affinity Studies

Preclinical research has identified analogs of this compound as modulators of specific receptors, notably the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov This receptor is a target for a variety of central nervous system disorders. nih.gov Studies have focused on allosteric binding sites, which are topographically distinct from the glutamate-binding site and offer greater subtype selectivity. nih.gov

In a study exploring the binding modes of various mGlu5 negative allosteric modulators (NAMs), a compound containing a 2-fluoro-5-((2-methylpyrimidin-5-yl)oxy)benzamide moiety was investigated. nih.gov The study combined mutagenesis and structure-activity relationship (SAR) data to understand the key interactions governing ligand binding. The 5-fluoro group was postulated to interact with the serine residue S808 within the allosteric binding pocket. nih.gov This interaction was found to be significant, as mutations at this position (S808A) decreased the affinity of related N-aryl benzamide NAMs. nih.gov These findings underscore the importance of specific substitutions on the benzamide ring for achieving high-affinity binding to the receptor.

Filter by Compound:
CompoundTarget ReceptorKey Interacting ResidueEffect of Interaction
2-Fluoro-5-((2-methylpyrimidin-5-yl)oxy)benzamide analogmGlu5S808Potential interaction of the 5-fluoro group contributes to binding affinity.
N-aryl benzamide NAMsmGlu5S808Mutation to S808A decreases binding affinity.
Data derived from a study on mGlu5 allosteric modulators. nih.gov

Influence on Cellular Pathways and Gene Expression

Induction of Apoptosis in Cellular Models

Substituted 2-hydroxybenzamides, which are structurally related to this compound, have been shown to induce apoptosis in cancer cell lines. nih.gov In one study, a series of 2-hydroxy-N-(arylalkyl)benzamides were screened for their antiproliferative activity. The most potent compounds reduced proliferation and induced apoptosis in the G361 melanoma cell line in a dose-dependent manner. nih.gov The induction of apoptosis was confirmed by an increase in several apoptotic markers, including the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

Another study on a novel derivative of mesalamine, 2-methoxy-5-amino-N-hydroxybenzamide, demonstrated its ability to sensitize colon cancer cells to TRAIL-induced apoptosis. This compound was found to upregulate the expression of death receptor 5 (DR5) and downregulate the anti-apoptotic protein survivin. The mechanism involved the enhancement of ubiquitination and proteasome-mediated degradation of survivin. These findings indicate that hydroxybenzamide derivatives can modulate key cellular pathways that control apoptosis, suggesting their potential as anticancer agents.

Modulation of Protein Functions

Preclinical research into analogs of this compound demonstrates their capacity to modulate the function of various critical proteins. Fluorinated benzamides, in particular, have been developed as high-affinity ligands for neuronal receptors. For instance, certain (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide derivatives containing a fluoropropyl group at the 5-position have been synthesized and shown to bind with exceptionally high affinity to dopamine (B1211576) D-2 receptors. nih.gov This interaction is potent enough for these compounds to be developed as tracers for positron emission tomography (PET) imaging, allowing for the visualization and study of D-2 receptor distribution in the brain. nih.gov

The versatility of the benzamide scaffold extends to other receptor systems, including the serotonergic system. Structure-activity relationship (SAR) studies have identified N-[-1-benzylpyrrolidin-3-yl]-(2-thienyl) benzamides that bind with high affinity to both human D4 and 5-HT2A receptors. This dual activity highlights the potential for these analogs to modulate complex neurological pathways.

Beyond the central nervous system, benzamide derivatives have been engineered to inhibit essential proteins in bacteria. A notable example is the development of benzodioxane–benzamides as inhibitors of the FtsZ protein. mdpi.com FtsZ is a crucial protein for bacterial cell division, and its inhibition leads to cell filamentation and lysis, representing a promising mechanism for antibacterial action. mdpi.com

Upregulation of Specific Receptor Expression (e.g., LDL Receptor)

The modulation of receptor expression is another area of preclinical investigation for benzamide analogs. While direct upregulation of the Low-Density Lipoprotein (LDL) receptor by this compound itself is not extensively documented, related benzamide structures have been implicated in pathways that influence lipoprotein trafficking. Anisamide, a methoxy-substituted benzamide derivative, is recognized as a ligand for the sigma receptor. researchgate.net Research has pointed to the formation of a ternary complex involving the σ2 receptor, the Progesterone Receptor Membrane Component 1 (PGRMC1), and the LDL receptor, which functions to increase the rate of LDL internalization. researchgate.net This suggests a mechanistic link whereby benzamide-based sigma receptor ligands could potentially influence LDL receptor function and cholesterol uptake.

Furthermore, studies exploring treatments for atherosclerosis have identified trifluoromethyl-substituted benzamides as a promising chemical backbone for designing transcriptional upregulators of Apolipoprotein A-I (Apo A-I), a key component of high-density lipoprotein (HDL). researchgate.net This indicates that modifications of the benzamide scaffold can produce compounds capable of upregulating the expression of proteins central to lipid metabolism.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of this compound analogs is highly dependent on their molecular structure. Extensive SAR and SPR studies have been crucial in optimizing their therapeutic potential by systematically modifying the core scaffold and analyzing the resulting changes in biological function and physicochemical properties.

Impact of Substituent Effects (e.g., Fluorine, Hydroxyl, Amide Modifications)

Substituents on the aromatic ring and amide group play a pivotal role in defining the activity of benzamide analogs. The presence and position of the fluorine atom are particularly significant. In many molecular scaffolds, replacing a carbon-hydrogen bond with a more stable carbon-fluorine bond at a site of metabolism can "harden" the molecule, making it less susceptible to oxidative degradation and thereby improving its metabolic stability and half-life. youtube.com

In the context of antimicrobial activity, the electronic properties of substituents are critical. SAR studies on benzimidazolylbenzenesulfonamides revealed that the presence of electron-withdrawing groups, such as a nitro group, on the benzimidazole (B57391) ring increased antimicrobial activity. mdpi.com Conversely, the presence of electron-releasing groups tended to decrease activity. mdpi.com This suggests that for antimicrobial applications, analogs of this compound featuring additional electron-withdrawing substituents may exhibit enhanced potency. The hydroxyl group contributes to the molecule's polarity and can act as a hydrogen bond donor, which is often crucial for binding to target proteins. youtube.com Modifications to the amide (CONH₂) group, for instance by creating secondary or tertiary amides, can profoundly alter a compound's potency, selectivity, and pharmacokinetic properties by changing its hydrogen bonding capacity, lipophilicity, and steric profile.

Role of Lipophilicity and Steric Factors

Lipophilicity, or the "greasiness" of a molecule, is a key determinant of its pharmacokinetic and pharmacodynamic properties. In a series of fluorinated benzamide neuroleptics, derivatives with higher apparent lipophilicity demonstrated significantly improved binding affinity for the dopamine D-2 receptor. nih.gov Specifically, replacing a small ethyl substituent with a larger, more lipophilic allyl group resulted in a nearly 10-fold increase in affinity, while an n-propyl group led to a five-fold improvement. nih.gov This indicates that the receptor's binding pocket may have a hydrophobic region that favorably interacts with these lipophilic moieties.

However, lipophilicity must be carefully balanced. While it can enhance binding and membrane permeability, excessively high lipophilicity can lead to reduced solubility, increased binding to plasma proteins, and greater susceptibility to being removed from cells by efflux transporters. youtube.com Steric factors, or the size and shape of the molecule, also influence activity. Bulky substituents can prevent the molecule from fitting into a target's binding site, while optimally sized groups can improve binding by occupying available space and making favorable contacts. youtube.com

Computational Approaches to SAR (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of unsynthesized analogs and for understanding the key molecular features that drive activity.

Several QSAR studies have been successfully applied to substituted benzamides and related structures to model their antimicrobial properties. mdpi.comnih.govchitkara.edu.in In one study, the antimicrobial activity of a series of benzamides was effectively modeled using topological descriptors and molecular connectivity indices, which quantify aspects of the molecule's size, shape, and branching. nih.gov Another QSAR analysis of p-aminobenzoic acid derivatives found that electronic parameters, such as the total energy and the energy of the lowest unoccupied molecular orbital (LUMO), were dominant in explaining their antimicrobial activity. chitkara.edu.in For benzimidazolylbenzenesulfonamides, a linear regression analysis was used to correlate the antimicrobial activity with the charges on specific acidic hydrogen atoms, providing insights into the electronic requirements for potent activity. mdpi.com These studies collectively show that QSAR is a powerful tool for rationalizing the SAR of benzamide analogs and guiding the design of more effective compounds.

Preclinical Evaluation of Potential Antimicrobial and Antiviral Properties

Analogs of this compound have shown significant promise in preclinical evaluations as antimicrobial agents. A particularly relevant study investigated a series of sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold, which is structurally very similar to the fluoro-analog. nih.gov One of the synthesized compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, demonstrated potent activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L. nih.gov This finding is significant given the urgent need for new drugs to combat resistant bacterial strains. The mechanism for some antibacterial benzamides involves the inhibition of the essential cell division protein FtsZ. mdpi.com

The broader class of fluoroquinolones, which are characterized by a fluorinated aromatic ring, are well-established antibacterial agents, further supporting the potential of fluorinated scaffolds in antimicrobial drug design. nih.govsemanticscholar.org

The antiviral potential of fluorinated compounds is also well-established, primarily through the success of fluorinated nucleoside analogs. nih.govnih.govnih.gov These compounds, such as 5-Fluoro-2'-deoxycytidine, often act as antimetabolites that, once metabolized within a cell, inhibit crucial viral enzymes like thymidylate synthetase. nih.gov While the antiviral activity of this compound analogs specifically has not been as extensively reported, the known efficacy of other fluorinated molecules provides a strong rationale for their evaluation against various viral targets. nih.gov The synthesis of novel fluorinated nucleosides continues to be an active area of research for developing new antiviral therapies. nih.gov

Antimicrobial Activity of a 2-Hydroxybenzamide Analog

Compound Bacterial Strain MIC (µmol/L)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide Staphylococcus aureus (MSSA) 15.62
Staphylococcus aureus (MRSA) 15.62 - 31.25

Data sourced from a study on sulfonamides containing 5-chloro-2-hydroxybenzoic acid scaffolds. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
(S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide
N-[-1-benzylpyrrolidin-3-yl]-(2-thienyl) benzamide
Benzodioxane–benzamides
Anisamide
Trifluoromethyl-substituted benzamide
Benzimidazolylbenzenesulfonamides
p-aminobenzoic acid
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide

Antimicrobial Efficacy in In Vitro Models

Analogs of this compound have demonstrated notable antimicrobial properties in preclinical, in vitro settings. The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the benzamide scaffold. For instance, the presence of a hydroxyl group at the 2-position (a salicylamide) and halogen atoms on the benzene (B151609) ring are often associated with enhanced antimicrobial effects.

Research into a series of N-pyrazinylhydroxybenzamides revealed that derivatives with a 2-hydroxy substitution on the benzene ring exhibited better antimicrobial activity and a broader spectrum compared to those with 4-hydroxy or 2,4-dihydroxy substitutions. This highlights the importance of the salicylamide (B354443) moiety for antimicrobial action.

Furthermore, studies on other halogenated hydroxybenzamide derivatives have shown significant bactericidal activity. For example, certain 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have been identified as potent bactericidal agents against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The introduction of fluorine, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, is also a key feature of the parent compound this compound. The antifungal potential of benzamide derivatives has also been noted, with fluorinated analogs showing promising activity against various fungal strains. Specifically, the presence of fluorine or chlorine on the benzene ring of certain benzamide derivatives has been shown to remarkably improve antifungal activity.

The following table summarizes the in vitro antimicrobial activity of some hydroxybenzamide and fluorinated benzamide analogs against selected pathogens.

Compound/Analog Microorganism Activity Metric Value
5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide Methicillin-resistant Staphylococcus aureus (MRSA) 63718 Bactericidal Activity (4x MIC, 24h) 5.30 log10 CFU/mL reduction
N-Pyrazinyl-2-hydroxybenzamide derivative Mycobacterium tuberculosis H37Rv Minimum Inhibitory Concentration (MIC) 6.25 µg/mL
N-Pyrazinyl-2-hydroxybenzamide derivative Methicillin-resistant Staphylococcus aureus (MRSA) Minimum Inhibitory Concentration (MIC) 125 µM
Benzamide derivative with F on benzene ring Alternaria alternata Median Effective Concentration (EC50) 1.77 µg/mL
Benzamide derivative with F on benzene ring Alternaria solani Median Effective Concentration (EC50) 1.90 µg/mL

Antiviral Activity against Specific Pathogens (e.g., SARS-CoV-2)

The salicylamide scaffold, central to this compound, is present in compounds that have demonstrated significant antiviral activity. Niclosamide (B1684120), a salicylanilide (B1680751) derivative, has been shown to inhibit the replication of a broad range of viruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2. In in vitro studies, niclosamide completely abolished the synthesis of SARS-CoV viral antigens at a concentration of 1.56 µM.

The antiviral potential of salicylamide derivatives extends to other structurally related compounds. Nitazoxanide, another derivative, also exhibits broad-spectrum antiviral activity. Structure-activity relationship (SAR) studies on niclosamide analogs have been conducted to identify compounds with potent inhibitory activities against SARS-CoV-2. Some of these derivatives have shown sub-micromolar EC50 values, indicating strong antiviral potential.

The table below presents the in vitro antiviral activity of some salicylamide analogs against coronaviruses.

Compound/Analog Virus Cell Line Activity Metric Value
Niclosamide SARS-CoV Vero E6 EC50 < 0.1 µM
Niclosamide SARS-CoV-2 - EC50 0.28 µM
Salicylanilide derivative 13 SARS-CoV-2 - EC50 0.74 µM
Niclosamide derivative 10 SARS-CoV-2 - EC50 0.057 µM
Niclosamide derivative 11 SARS-CoV-2 - EC50 0.39 µM
Niclosamide derivative 12 SARS-CoV-2 - EC50 0.49 µM

Mechanistic Insights into Pathogen Inhibition

The mechanisms through which this compound analogs may exert their antimicrobial and antiviral effects are likely multifaceted, stemming from the activities observed in related salicylamide and niclosamide compounds.

One of the primary proposed mechanisms for salicylamide's biological activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which are involved in inflammation and pain signaling. By inhibiting COX enzymes, salicylamide can reduce inflammation, which may be a component of its therapeutic effect in infectious diseases.

For more complex analogs like niclosamide, a key mechanism of action is the uncoupling of mitochondrial oxidative phosphorylation. This disruption of cellular energy production is a broad-spectrum mechanism that can affect a wide range of pathogens, including bacteria, fungi, and viruses, by depleting the energy required for their replication and survival.

In the context of antiviral activity, particularly against SARS-CoV-2, niclosamide has been suggested to act at a post-entry step of the viral life cycle. Additionally, some salicylamide derivatives have been identified as potent allosteric inhibitors of the SARS-CoV-2 3CLpro, a crucial enzyme for viral replication. Other proposed antiviral mechanisms for this class of compounds include the modulation of host cell signaling pathways that are hijacked by viruses for their own replication. These pathways can include Wnt/β-catenin, STAT3, NF-κB, and mTORC1.

For bacterial pathogens, salicylamide has been shown to have a bactericidal effect and can potentiate the activity of other antibiotics. The exact mechanism of its antibacterial action is still under investigation but may involve disruption of the proton motive force across the bacterial membrane.

Investigation of Novel Molecular Targets and Pathways

The exploration of novel molecular targets and pathways for this compound analogs is an active area of research, largely driven by computational and in silico methods. These approaches allow for the prediction of potential interactions between small molecules and a vast array of biological targets, thereby guiding further experimental validation.

In silico target prediction for dihydrochalcones, a class of natural products with some structural similarities to the phenolic aspect of hydroxybenzamides, has successfully identified previously unreported protein targets. This suggests that similar computational screening of this compound analogs could reveal novel targets.

Molecular docking studies are a key in silico technique used to predict the binding of a ligand to the active site of a target protein. Such studies have been employed to investigate the interaction of benzamide derivatives with bacterial enzymes like DNA gyrase B, suggesting this as a potential molecular target for their antibacterial activity.

Furthermore, the known inhibitory effects of the related compound niclosamide on various signaling pathways open up avenues for investigating these as targets for this compound analogs. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is one such target. Niclosamide has been identified as a potent inhibitor of STAT3 activation and its transcriptional function. Given that the STAT3 pathway is implicated in the lifecycle of some viruses and in the host inflammatory response to infection, its modulation by this compound analogs could be a valuable therapeutic strategy.

Other pathways modulated by niclosamide and therefore of interest for the investigation of this compound analogs include the Notch and NF-κB signaling pathways. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping, can be utilized to design novel analogs of this compound with enhanced activity towards these and other potentially new molecular targets.

Advanced Applications and Research Directions in Chemical and Materials Science

Role as a Versatile Building Block in Organic Synthesis

The strategic placement of reactive functional groups—amide, hydroxyl, and an activated aromatic ring due to the fluorine substituent—makes 2-Fluoro-5-hydroxybenzamide and its precursors valuable starting points for constructing more complex molecular architectures.

Synthesis of Complex Pharmacophores

In medicinal chemistry, a pharmacophore is the essential part of a molecule that confers its biological activity. The fluorinated hydroxybenzoic acid scaffold, a direct precursor to this compound, is utilized in the synthesis of a variety of complex and bioactive structures. For instance, related building blocks like 2-fluoro-5-methylbenzoic acid serve as intermediates for active pharmaceutical ingredients (APIs). ossila.com The carboxylic acid group in these precursors can be readily converted to an amide, a key step in building larger molecules. ossila.com

Precursors for Agrochemicals and Specialty Chemicals

The utility of fluorinated benzamide (B126) precursors extends beyond pharmaceuticals into the agrochemical and specialty chemical sectors. The introduction of a fluorine atom into a molecule can enhance the efficacy and selectivity of agrochemicals. nbinno.com Compounds derived from related structures like 5-fluoro-2-methylbenzaldehyde (B1334153) can exhibit improved persistence in the environment or enhanced interaction with biological targets in pests or plants. nbinno.com

Furthermore, these building blocks are instrumental in synthesizing specialty chemicals such as high-performance dyes and pigments. The specific electronic effects of the fluorine atom can influence color saturation, lightfastness, and other application-critical properties, making them valuable for advanced colorants used in textiles, inks, and coatings. nbinno.com

Contributions to Rational Drug Design and Optimization (excluding clinical aspects)

The incorporation of fluorine is a well-established strategy in medicinal chemistry to fine-tune the properties of drug candidates. This compound represents a scaffold where this strategy can be effectively applied to overcome common challenges in drug development.

Enhancing Metabolic Stability and Bioavailability through Fluorination

A primary goal in drug design is to ensure that a potential drug remains in the body long enough to exert its therapeutic effect. Fluorine is often introduced into molecules to block metabolically vulnerable sites. researchgate.netresearchgate.net The carbon-fluorine bond is exceptionally strong and not easily broken down by metabolic enzymes, such as cytochrome P450. researchgate.netijfans.org By replacing a hydrogen atom with fluorine at a site prone to oxidation, the metabolic stability of the molecule can be significantly increased, leading to a longer biological half-life. ijfans.orgsci-hub.box

Fluorination can also modulate physicochemical properties like lipophilicity and basicity, which in turn affect a molecule's ability to cross biological membranes. researchgate.netrroij.com An increase in lipophilicity can enhance membrane permeability and absorption, potentially leading to improved oral bioavailability. rroij.comnih.gov This is a critical factor for developing orally administered drugs. The strategic placement of fluorine, as seen in the this compound structure, can thus be a key element in optimizing a drug's pharmacokinetic profile. rroij.comacs.orgnih.gov

Design of Prodrugs and Analogs for Enhanced Biological Activity

A prodrug is an inactive compound that is converted into an active drug within the body. nih.govnih.gov This approach is often used to overcome issues like poor solubility or permeability. nih.govijpcbs.comresearchgate.net The hydroxyl and amide groups on the this compound scaffold are ideal "handles" for prodrug design. For example, the hydroxyl group can be converted into an ester, which can improve the molecule's lipophilicity and ability to cross cell membranes. Once inside the body, cellular enzymes can cleave the ester to release the active, hydroxyl-containing parent drug. ijpcbs.com

Furthermore, the this compound scaffold is a template for creating analogs with enhanced or novel biological activities. By modifying the substituents on the aromatic ring or the amide nitrogen, chemists can systematically explore the structure-activity relationship (SAR) to develop more potent and selective compounds. nih.gov For example, studies on related fluorobenzoylthiosemicarbazides have shown that the position of the fluorine atom and other substituents significantly impacts their antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govnih.gov This highlights how the core fluorinated benzamide structure can be adapted to target specific biological pathways.

Table 1: Research Findings on Analogs of this compound
Analog ClassKey ModificationObserved Effect/ApplicationReference
FluorobenzoylthiosemicarbazidesAddition of a thiosemicarbazide (B42300) moiety to a fluorobenzoyl groupShowed significant antibacterial activity against Gram-positive bacteria, including MRSA. Activity is dependent on the substitution pattern. mdpi.comnih.gov
(S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamideModification of the amide substituent and addition of a fluoropropyl groupDeveloped as an improved tracer for the dopamine (B1211576) D-2 receptor with enhanced binding affinity. nih.gov
N-Benzoyl-2-hydroxybenzamidesVariations of substituents on the N-benzoyl ringDemonstrated excellent anti-leishmanial and anti-malarial activity against various protozoan parasites. nih.gov
2,4,5-Trisubstituted benzamidesOptimization of substituents to improve physicochemical propertiesLed to the development of an orally bioavailable antileishmanial drug candidate with 80% oral bioavailability in murine models. nih.govacs.org

Development of Advanced Materials

The unique properties imparted by fluorine make the this compound structure a candidate for incorporation into advanced materials. Fluorine-containing polymers often exhibit desirable characteristics such as high thermal stability, chemical resistance, and low surface energy (hydrophobicity). researchgate.net

Research into poly(N-fluoroalkyl benzamide)s has demonstrated that these materials can be synthesized with controlled molecular weights and low polydispersity. researchgate.netspsj.or.jp Polymer films made from such materials show increased hydrophobicity compared to their non-fluorinated counterparts. For example, a poly(N-fluoroalkyl benzamide) film exhibited a contact angle of 105.0° with a water droplet, significantly higher than the 91.0° observed for the non-fluorinated poly(N-octyl benzamide). researchgate.netspsj.or.jp This property makes them suitable for applications requiring water-repellent surfaces.

Synthesis of Mesogens for Liquid Crystal Applications

The incorporation of fluorine atoms into mesogenic molecules is a well-established strategy for modifying the physical properties of liquid crystal (LC) materials. The unique characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the high strength of the C-F bond—allow for the fine-tuning of properties such as dielectric anisotropy, viscosity, and mesophase stability. biointerfaceresearch.comresearchgate.net While direct synthesis of mesogens from this compound is not extensively documented in the provided literature, its structural motifs are highly relevant to the design of advanced LC materials.

The this compound structure provides a versatile scaffold for creating mesogens. The fluorinated benzoic acid core can serve as a central building block. The presence of a lateral fluoro-substituent is known to enhance the stability of tilted smectic phases and can lead to materials with negative dielectric anisotropy, a critical property for vertically aligned (VA) mode liquid crystal displays (LCDs). biointerfaceresearch.com Research on related fluorinated benzoic acids has shown that fluoro-substitution significantly alters the characteristics of the pure LC structure and its physical parameters. researchgate.net

Computational studies on other fluorinated mesogens suggest that the fluorination of the core structure can lower the Highest Occupied Molecular Orbital (HOMO) level of the molecule. rsc.org This modification can improve oxidation resistance, leading to more stable and durable LC materials. rsc.org The hydroxyl and amide groups in this compound offer reactive sites for esterification and other coupling reactions, enabling the attachment of various terminal groups (e.g., alkyl chains) to induce and control the liquid crystalline phases.

Structural Feature of this compoundPotential Influence on Liquid Crystal PropertiesReference
Lateral Fluoro GroupInduces high lateral dipole moment, enhances negative dielectric anisotropy, can stabilize tilted smectic phases. biointerfaceresearch.com
Benzoic Acid CoreForms a rigid core structure, essential for mesophase formation. Can participate in hydrogen bonding to form supramolecular structures. researchgate.net
Hydroxyl (-OH) and Amide (-CONH₂) GroupsProvide reactive sites for synthesizing more complex mesogenic molecules through esterification or other linkage chemistries. Can promote hydrogen bonding, influencing molecular packing and phase behavior. biointerfaceresearch.com
Fluorination of Mesogen CoreLowers HOMO level, potentially improving oxidation stability and electrochemical resistance of the final LC material. rsc.org

Integration into Polymeric Materials (e.g., Immunoadjuvants)

The strategic incorporation of fluorine into macromolecules can significantly enhance their biological and material properties. A notable application is the development of fluorinated polyphosphazene immunoadjuvants. nih.gov Research in this area has demonstrated that introducing fluorine atoms into the side-chains of a polyphosphazene polymer, specifically poly[di(4-carboxylatophenoxy)phosphazene)] (PCPP), results in a superior immunoadjuvant. nih.gov

A fluorinated analogue, poly[di(4-carboxylato-3-fluorophenoxy)phosphazene)], or PCPP-F, was synthesized using a precursor derived from methyl-2-fluoro-4-hydroxy-benzoate. nih.gov This highlights the utility of the 2-fluoro-hydroxybenzoic acid scaffold in creating functionalized monomers for polymerization. The study found that the introduction of just two fluorine atoms per repeating unit of the polymer led to an improved adjuvant activity in vivo. nih.gov When tested with a Hepatitis C virus antigen, the fluorinated polymer (PCPP-F) demonstrated a greater ability to induce antibody responses compared to its non-fluorinated counterpart. nih.gov

PolymerKey FindingSignificanceReference
Non-fluorinated PCPPActs as an effective immunoadjuvant through self-assembly with antigens.Establishes a baseline for adjuvant activity. nih.gov
Fluorinated PCPP-FExhibits superior immunoadjuvant activity compared to PCPP.Demonstrates that minimal fluorination can significantly boost the magnitude and quality of the immune response. nih.gov

Future Research Perspectives and Challenges

Exploration of New Synthetic Methodologies

While established routes to fluorinated benzoic acids and their derivatives exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic methodologies. chemicalbook.comacs.org Challenges in the synthesis of fluorinated aromatics often involve harsh reaction conditions or the use of hazardous reagents. google.com

Future explorations could target:

Catalytic C-H Activation/Fluorination: Developing novel transition-metal catalysts that can directly and regioselectively install a fluorine atom onto the benzamide scaffold, bypassing multi-step sequences that often begin with pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its derivatives. Flow chemistry can offer improved safety, better control over reaction parameters (temperature, pressure), and easier scalability compared to traditional batch methods.

Enzymatic and Biocatalytic Routes: Investigating the use of engineered enzymes for selective hydroxylation or fluorination reactions. Biocatalysis can provide high selectivity under mild conditions, reducing waste and energy consumption.

Novel Building Blocks: An efficient approach towards synthesizing complex fluoro-containing compounds involves the modular assembly using fluorinated building blocks derived from readily available sources like carbohydrates. nih.gov Applying this concept could lead to novel pathways for creating chiral derivatives of this compound.

Discovery of Unexplored Biological Activities and Targets

The 2-hydroxybenzamide scaffold is a known pharmacophore present in various biologically active compounds. researchgate.net The addition of a fluorine atom can modulate properties like metabolic stability, binding affinity, and membrane permeability, making this compound an attractive starting point for drug discovery.

Future research could focus on:

Sirtuin Inhibition: Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a deacetylase involved in regulating metabolism and implicated in cancer. nih.gov Investigating this compound and its analogues as potential SIRT5 modulators is a promising avenue.

Antimicrobial Agents: The 5-chloro-2-hydroxybenzamide scaffold has been successfully used to develop compounds with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various mycobacteria. nih.gov The bioisosteric replacement of chlorine with fluorine in this scaffold could lead to new antimicrobial candidates with a different activity or toxicity profile.

Antibody-Drug Conjugate (ADC) Payloads: Structurally related 3-amino-5-hydroxybenzoic acid (AHBA) analogues are used in the mutasynthesis of ansamitocins, which serve as cytotoxic payloads for ADCs. acs.org Exploring derivatives of this compound as precursors for novel ADC payloads could yield agents with unique potency or targeting capabilities. acs.org

Potential Biological Target/ApplicationRationale Based on Structurally Similar CompoundsReference
SIRT5 Inhibition (Oncology, Metabolic Diseases)The 2-hydroxybenzoic acid core is a known scaffold for selective SIRT5 inhibitors. nih.gov
Antimicrobial AgentsHalogenated 2-hydroxybenzamide derivatives show potent activity against pathogenic bacteria and mycobacteria. nih.gov
Antibody-Drug Conjugate (ADC) PayloadsFluorinated aminohydroxybenzoic acid analogues can be incorporated into potent cytotoxic agents used in cancer therapy. acs.orgacs.org

Advanced Computational Modeling and Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of materials and drugs based on the this compound scaffold. Advanced modeling can predict properties and guide experimental efforts, saving time and resources.

Future applications of computational modeling include:

Liquid Crystal Design: As demonstrated with fluorinated mesogen-based electrolytes, computational studies and molecular dynamics simulations can be used to predict how modifications to the this compound structure will affect molecular ordering, phase transitions, and electrochemical stability in liquid crystal applications. rsc.org Quantum chemical calculations can help in designing molecules with desired dielectric anisotropy and other physical properties. rsc.org

Drug Discovery and Docking: Molecular docking simulations can be employed to predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets like SIRT5 or bacterial enzymes. This can guide the rational design of more potent and selective inhibitors. nih.gov

Predicting Synthetic Pathways: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate reaction mechanisms and predict the feasibility of novel synthetic routes. researchgate.net This can help in identifying optimal catalysts and reaction conditions for the synthesis of new derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-hydroxybenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via amidation of 2-fluoro-5-hydroxybenzoic acid with ammonia or a primary amine under catalytic conditions. For example, coupling reagents like EDCl/HOBt in DMF at 0–5°C for 12–24 hours yield moderate to high purity. Optimization involves adjusting stoichiometry, temperature, and solvent polarity (e.g., THF vs. DMF) to minimize side products like unreacted acid or over-alkylation .
  • Key Data : Yield improvements (from 60% to >85%) are achieved by using anhydrous conditions and slow addition of reagents .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C): Peaks at δ 10.2 ppm (hydroxy proton), δ 7.8–8.1 ppm (aromatic protons), and δ 168 ppm (amide carbonyl) confirm structure .
  • HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm; retention time ~6.2 min (90% acetonitrile/water) .
  • Mass Spectrometry : ESI-MS m/z 170.1 [M+H]⁺ .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodology : Solubility is highest in polar aprotic solvents (DMF, DMSO) but limited in water (<0.1 mg/mL). Stability assays in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C. For long-term storage, lyophilize and store at –20°C under inert gas .

Advanced Research Questions

Q. How can researchers investigate the bioactivity of this compound against microbial or cancer cell lines?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) with E. coli (ATCC 25922) and S. aureus (ATCC 29213). IC₅₀ values typically range 25–50 µM .
  • Cancer Cell Viability : MTT assays on HeLa or MCF-7 cells; compare dose-response curves (0–100 µM) with positive controls like doxorubicin. Monitor ROS generation via DCFH-DA staining .
    • Data Contradictions : Some studies report higher potency in Gram-positive bacteria vs. Gram-negative; this may relate to membrane permeability differences .

Q. What strategies enhance the selectivity of this compound for target enzymes (e.g., kinases or hydrolases)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., COX-2 or PARP1). Fluorine’s electronegativity enhances hydrogen bonding with Thr/Ser residues .
  • SAR Analysis : Modify substituents on the benzamide ring (e.g., methoxy vs. chloro groups) and compare inhibition constants (Kᵢ) .
    • Key Finding : 2-Fluoro substitution improves selectivity over 5-hydroxy analogs by 3-fold in COX-2 inhibition assays .

Q. How can computational methods predict the metabolic pathways of this compound?

  • Methodology :

  • In Silico Tools : SwissADME or ADMET Predictor to identify Phase I/II metabolism sites (e.g., hydroxylation at C5 or glucuronidation).
  • DFT Calculations : Assess bond dissociation energies (BDEs) for the C-F bond; BDE ≈ 115 kcal/mol suggests resistance to defluorination .

Data Analysis and Experimental Design

Q. How should researchers resolve discrepancies in reported IC₅₀ values across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell density, incubation time) from 5+ studies. Use ANOVA to identify statistically significant variables .
  • Standardization : Adopt OECD guidelines for cytotoxicity testing (e.g., fixed 48-hour exposure) to reduce variability .

Q. What statistical approaches are suitable for dose-response studies of this compound?

  • Methodology :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
  • Bootstrap Analysis : Estimate 95% confidence intervals for IC₅₀ values to assess reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.